[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one: is a complex organic compound belonging to the class of furanopyran derivatives. This compound is characterized by its unique structure, which includes a fused furan and pyran ring system with hydroxy and methoxy functional groups. The stereochemistry of the compound is defined by the (6S,7S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot system, which enhances efficiency and reduces reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The presence of hydroxy and methoxy groups enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one: is similar to other furanopyran derivatives such as:
Uniqueness
The uniqueness of (6S,7S)-7-hydroxy-6-methoxy-2H,4H,6H,7H,7aH-furo[3,2-c]pyran-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C8H10O5 |
---|---|
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
(6S,7S)-7-hydroxy-6-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C8H10O5/c1-11-8-6(10)7-4(3-12-8)2-5(9)13-7/h2,6-8,10H,3H2,1H3/t6-,7?,8-/m0/s1 |
InChI-Schlüssel |
RSKISBBRKIXFPG-PPSBICQBSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](C2C(=CC(=O)O2)CO1)O |
Kanonische SMILES |
COC1C(C2C(=CC(=O)O2)CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.